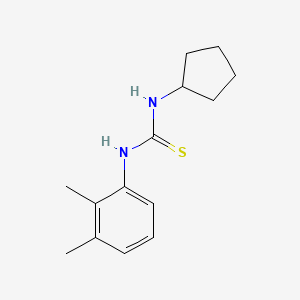![molecular formula C18H29N3 B5875823 N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine](/img/structure/B5875823.png)
N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine, commonly known as NPP, is a chemical compound that belongs to the class of piperidine derivatives. NPP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
The mechanism of action of NPP is not fully understood, but it is believed to act as a potent dopamine and serotonin reuptake inhibitor. By inhibiting the reuptake of these neurotransmitters, NPP increases their concentration in the synaptic cleft, leading to enhanced neurotransmission. This, in turn, can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
NPP has been shown to have various biochemical and physiological effects, including increased dopamine and serotonin levels in the brain, enhanced mood and cognition, and reduced anxiety and depression. NPP has also been shown to have potential neuroprotective effects, including the ability to prevent oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NPP in lab experiments is its high potency and selectivity. NPP has been shown to have a high affinity for dopamine and serotonin transporters, making it an ideal tool for studying the role of these neurotransmitters in the brain. However, one of the main limitations of using NPP is its potential toxicity and side effects, which can affect the validity of the results obtained.
Zukünftige Richtungen
There are several future directions for the study of NPP, including the development of new synthetic methods for its preparation, the investigation of its potential as a drug candidate for the treatment of various diseases, and the study of its mechanism of action at the molecular level. Additionally, the use of NPP in combination with other drugs or therapies may lead to enhanced therapeutic effects and reduced side effects.
Conclusion
In conclusion, N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. NPP has been shown to have high potency and selectivity, making it an ideal tool for studying the role of dopamine and serotonin in the brain. However, its potential toxicity and side effects must be carefully considered in lab experiments. There are several future directions for the study of NPP, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
NPP can be synthesized using different methods, including the reductive amination of 4-piperidone with 2-phenylethylamine. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, and a suitable solvent, such as ethanol or methanol. The resulting product is purified using chromatography techniques, such as column chromatography or HPLC, to obtain pure NPP.
Wissenschaftliche Forschungsanwendungen
NPP has been widely used in scientific research due to its potential applications in various fields. In medicinal chemistry, NPP has been studied as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In neuroscience, NPP has been used to study the role of different neurotransmitters, such as dopamine and serotonin, in the brain. In pharmacology, NPP has been used to investigate the pharmacokinetics and pharmacodynamics of different drugs.
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-N-piperidin-1-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3/c1-3-7-17(8-4-1)9-14-20-15-10-18(11-16-20)19-21-12-5-2-6-13-21/h1,3-4,7-8,18-19H,2,5-6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHVMUHGTPAIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)



